Lipophilicity Advantage Over Free Acid and Methyl Ester
The ethyl ester exhibits a computed XLogP3‑AA of 1.5, which is 3.0 log units higher than the free carboxylic acid analog (XLogP3‑AA = –1.5) and 0.3 log units above the methyl ester (XLogP3‑AA = 1.2) [1][2][3]. This places the ethyl ester squarely within the optimal lipophilicity range (LogP 1–3) for oral bioavailability, whereas the free acid is too hydrophilic for efficient passive membrane permeation [1][2]. The methyl ester, while closer, falls below the ethyl ester in lipophilicity, which may reduce its partitioning into lipid bilayers relative to the ethyl congener [3].
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.5 |
| Comparator Or Baseline | Free acid: XLogP3‑AA = –1.5; Methyl ester: XLogP3‑AA = 1.2 |
| Quantified Difference | ΔXLogP3‑AA = +3.0 (vs free acid); ΔXLogP3‑AA = +0.3 (vs methyl ester) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) using standardised fragment-based algorithm |
Why This Matters
Higher lipophilicity within the drug‑like window enhances the probability of adequate membrane permeability and oral absorption in lead optimisation programs.
- [1] PubChem. Ethyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate (CID 105514870). XLogP3-AA = 1.5. https://pubchem.ncbi.nlm.nih.gov/compound/1785366-02-0 (accessed 2026-04-30). View Source
- [2] PubChem. 1-Amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylic acid (CID 18970168). XLogP3-AA = -1.5. https://pubchem.ncbi.nlm.nih.gov/compound/191110-90-4 (accessed 2026-04-30). View Source
- [3] PubChem. Methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate (CID 105508461). XLogP3-AA = 1.2. https://pubchem.ncbi.nlm.nih.gov/compound/1785587-52-1 (accessed 2026-04-30). View Source
